![molecular formula C11H21N3O5 B558549 Boc-D-Cit-OH CAS No. 121080-95-3](/img/structure/B558549.png)
Boc-D-Cit-OH
Overview
Description
Boc-D-Cit-OH, also known as (2R)-5-[(aminocarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the CAS Number 121080-95-3 and a molecular weight of 275.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The deprotection of the Boc group typically involves the use of mild acidolysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Protection of NH or OH Groups : Basel and Hassner (2001) discussed the use of imidazole and trifluoroethanol for the removal of excess di-tert-butyl dicarbonate [(BOC)2O], typically used during NH or OH protection at room temperature. This study highlights the relevance of Boc-D-Cit-OH in peptide synthesis, where protecting groups are critical (Basel & Hassner, 2001).
Spectroscopic and Molecular Modeling : Şaş et al. (2020) performed a multi-spectroscopic, computational, and molecular modeling study on Boc-D-Lys-OH, investigating its potential as an inhibitor of anti-apoptotic proteins. Although this study focuses on Boc-D-Lys-OH, it provides insights into the broader utility of similar Boc-protected amino acids in cancer treatment research (Şaş et al., 2020).
Photocatalytic Applications : Ni et al. (2016) reviewed the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, discussing how (BiO)2CO3 (BOC) can be used in various fields including healthcare and photocatalysis. The study offers insights into the photocatalytic properties of materials similar in composition to this compound (Ni et al., 2016).
Peptide Synthesis : Wenger (1983) synthesized Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, part of the peptide sequence of cyclosporine. This study exemplifies the utility of Boc-protected amino acids like this compound in complex peptide synthesis (Wenger, 1983).
Brain-on-Chip Biotechnology : Forró et al. (2021) discussed the emerging Brain-on-Chip (BoC) biotechnology, which combines lab-on-chip and cell biology to replicate brain-like systems. This research field, albeit not directly related to this compound, shares the acronym BoC and signifies the growing trend of interdisciplinary applications in biotechnology (Forró et al., 2021).
Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of Fmoc-L-Lys (Boc)-Gly-OH, emphasizing the importance of improving polypeptide synthesis methods. This underscores the relevance of Boc-protected amino acids in peptide and polypeptide research (Zhao Yi-nan & Melanie Key, 2013).
Safety and Hazards
Boc-D-Cit-OH is intended for R&D use only and not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Mechanism of Action
Target of Action
Boc-D-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin, to which it is attached through an ADC linker .
Mode of Action
The this compound compound acts as a cleavable linker in the synthesis of ADCs . It is specifically cleaved by cathepsin B, an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ADC synthesis pathway . This pathway involves the conjugation of an antibody to a cytotoxic drug via a linker, in this case, this compound . The linker is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic drug within the cell .
Pharmacokinetics
The use of a catalyst can lower the required reaction temperature for its deprotection . This suggests that the compound’s ADME properties and bioavailability may be influenced by factors such as temperature and the presence of catalysts.
Result of Action
The result of the action of this compound is the release of the cytotoxic drug within the cell . This occurs after the compound is cleaved by cathepsin B in the lysosome . The released cytotoxic drug can then exert its therapeutic effect.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the use of a catalyst can lower the required reaction temperature for the deprotection of the Boc group . This suggests that the compound’s action, efficacy, and stability may be affected by the conditions in which it is used.
Biochemical Analysis
Biochemical Properties
Boc-D-Cit-OH plays a significant role in biochemical reactions. It is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and should be stored at 2-8°C .
Metabolic Pathways
It is known that this compound is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt , suggesting that it may be involved in the urea cycle or other related metabolic pathways.
properties
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426772 | |
Record name | Boc-D-Cit-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121080-95-3 | |
Record name | Boc-D-Cit-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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